(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Overview
Description
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available isoquinoline derivatives.
Reduction: The isoquinoline is reduced to 1,2,3,4-tetrahydroisoquinoline using hydrogenation or other reducing agents.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Carboxylation: The chiral tetrahydroisoquinoline is then carboxylated at the 3-position using carboxylating agents like carbon dioxide under basic conditions.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis to enhance efficiency and yield. The use of automated systems for chiral resolution and carboxylation can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Hydrolysis: The ester or amide derivatives can be hydrolyzed to yield the carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinolines.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it acts as a ligand that can either activate or inhibit receptor signaling pathways, depending on its structure and the receptor type.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the carboxylic acid group.
Quinoline: An oxidized form with a fully aromatic ring system.
Isoquinoline: A structural isomer with different biological activities.
Uniqueness
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is unique due to its chiral nature and the presence of both the tetrahydroisoquinoline core and the carboxylic acid group. This combination imparts distinct biological activities and makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHCFPUEIDRTMR-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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